molecular formula C17H19NO2S B2448606 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide CAS No. 2097927-63-2

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide

Cat. No. B2448606
CAS RN: 2097927-63-2
M. Wt: 301.4
InChI Key: KJJAEKQJXGLVBQ-UHFFFAOYSA-N
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Description

“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide” is a compound that contains a benzofuran core . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .


Synthesis Analysis

The synthesis of benzofuran derivatives often involves the use of 2,3-disubstituted benzofurans . These starting materials can be prepared in one step from commercially available phenols, arylglyoxals, and cyclic 1,3-diketones via a multicomponent reaction . Compounds of this class can undergo photoinduced 6π-electrocyclization to form naphtho[1,2-b]benzofurans upon elimination of H2O .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives often include photochemical reactions . For instance, 2,3-disubstituted benzofurans can undergo photoinduced 6π-electrocyclization to form naphtho[1,2-b]benzofurans .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Research into the synthesis and transformation of compounds related to N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide focuses on developing novel methodologies for creating biologically active molecules. For instance, studies have explored the direct cyanation of indoles and benzofurans, employing N,N-dimethylformamide as both reagent and solvent, indicating alternative methods for preparing aryl nitriles (Ding & Jiao, 2011). Furthermore, the synthesis of β-substituted-α,β-unsaturated amides through β-lithiations of carboxamides reveals pathways to monosubstituted products and highlights the versatility of these compounds in organic synthesis (Katritzky et al., 1993).

Antimicrobial Activity

Compounds derived from this compound have been evaluated for their antimicrobial properties. A study on novel N-(naphthalen-1-yl)propanamide derivatives demonstrated notable antimicrobial activities against a range of bacteria and fungi, suggesting potential for the development of new antimicrobial agents (Evren et al., 2020).

Therapeutic Potential

Research on benzofuran derivatives extends to exploring their therapeutic potential, including the investigation of antitumor activities. For example, dihydrobenzofuran lignans and related compounds have been synthesized and evaluated for their anticancer activity, highlighting their promise as potential antitumor agents that inhibit tubulin polymerization (Pieters et al., 1999). This study provides insight into the structural features contributing to the biological activity and offers a foundation for the development of novel cancer therapies.

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is potential for future research in this area, including the development of structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(3-methylthiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-12-8-9-21-16(12)6-7-17(19)18-10-13-11-20-15-5-3-2-4-14(13)15/h2-5,8-9,13H,6-7,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJAEKQJXGLVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NCC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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